N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
This compound features a pyrrolidine-3-carboxamide core substituted with a 4-methoxyphenyl group at the 1-position and a 5-ethyl-1,3,4-oxadiazole-linked phenyl moiety at the 4-position. The oxadiazole ring acts as a bioisostere, contributing to metabolic stability and binding affinity .
Properties
IUPAC Name |
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-3-19-24-25-22(30-19)14-4-6-16(7-5-14)23-21(28)15-12-20(27)26(13-15)17-8-10-18(29-2)11-9-17/h4-11,15H,3,12-13H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTDDEDPXIEOAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the ethyl group: Alkylation reactions using ethyl halides in the presence of a base can introduce the ethyl group at the desired position.
Formation of the pyrrolidine ring: This can be synthesized via a cyclization reaction involving an amine and a carbonyl compound.
Coupling reactions: The final step involves coupling the 1,3,4-oxadiazole and pyrrolidine derivatives with the methoxyphenyl group using reagents like coupling agents (e.g., EDC, DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of the oxadiazole ring can lead to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Anticancer Research
Recent studies have highlighted the potential of oxadiazole derivatives, including the compound , as promising anticancer agents. The structural features of oxadiazoles contribute to their ability to inhibit cancer cell proliferation through various mechanisms.
Case Studies:
- A study on related oxadiazole compounds demonstrated significant anticancer activity against various cancer cell lines, including non-small-cell lung cancer and ovarian cancer. For instance, compounds similar to N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide exhibited percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% across different cell lines when tested at a concentration of 10 μM .
Table 1: Anticancer Activity of Related Oxadiazole Derivatives
| Compound | Cell Line Tested | PGI (%) |
|---|---|---|
| Compound A | SNB-19 | 86.61 |
| Compound B | OVCAR-8 | 85.26 |
| Compound C | HOP-92 | 67.55 |
| Compound D | MDA-MB-231 | 56.53 |
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have been extensively studied, showing efficacy against a range of bacterial and fungal pathogens.
Case Studies:
- In one investigation, various oxadiazole derivatives were synthesized and tested for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 62 μg/ml .
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Pathogen Tested | MIC (μg/ml) |
|---|---|---|
| Compound E | Staphylococcus aureus | 64 |
| Compound F | E. coli | 68 |
| Compound G | Candida albicans | 52 |
Anti-Diabetic Studies
Emerging research suggests that oxadiazole derivatives may also possess anti-diabetic properties. These compounds can influence glucose metabolism and exhibit beneficial effects in diabetic models.
Case Studies:
- In vivo studies using genetically modified models indicated that certain oxadiazole derivatives significantly lowered glucose levels, suggesting potential for therapeutic use in diabetes management .
Table 3: Anti-Diabetic Effects of Oxadiazole Derivatives
| Compound | Model Used | Effect on Glucose Levels |
|---|---|---|
| Compound H | Drosophila melanogaster | Significant reduction |
| Compound I | Diabetic rat model | Moderate reduction |
Mechanism of Action
The mechanism of action of N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
- Chlorophenyl vs. Methoxyphenyl: The compound 1-(4-chlorophenyl)-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-5-oxopyrrolidine-3-carboxamide () replaces the methoxy group with a chloro substituent.
Fluorophenyl Derivatives :
In 1-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (), the fluorine atom introduces moderate electronegativity, balancing solubility and membrane permeability. However, the methoxy group in the target compound may offer superior hydrogen-bonding capabilities .
Heterocyclic Ring Modifications
Oxadiazole vs. Thiadiazole :
Replacing oxadiazole with thiadiazole (e.g., N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide , ) introduces sulfur, which can enhance π-π stacking but may reduce metabolic stability due to susceptibility to oxidation .Substituents on Heterocycles :
The ethyl group on the oxadiazole in the target compound contrasts with bulkier groups like cyclohexyl () or cyclobutyl (). Smaller substituents (e.g., ethyl) may improve binding pocket compatibility in enzyme targets, as seen in MERS-CoV inhibitors () .
Tabulated Comparison of Key Compounds
Key Research Findings
- Electron-Donating Groups : Methoxy substituents enhance solubility and reduce cytotoxicity compared to halogens like chlorine or fluorine .
- Heterocycle Choice : Oxadiazoles generally exhibit better metabolic stability than thiadiazoles but may sacrifice binding affinity in certain targets .
- Substituent Size : Smaller groups (e.g., ethyl) on heterocycles improve compatibility with enzyme active sites, as observed in antiviral studies .
Q & A
Q. What synthetic methodologies are recommended for preparing the target compound, and how can reaction efficiency be optimized?
The compound can be synthesized via cyclocondensation of hydrazine derivatives with carbonyl precursors. For example, oxadiazole ring formation in analogous compounds involves reacting hydrazines with CS₂ under basic conditions (e.g., KOH in methanol at 0–5°C), followed by acidification to precipitate intermediates . Critical parameters include:
- Temperature control (0–5°C during oxadiazole formation to prevent side reactions)
- Stoichiometric ratios (1:1.2 molar ratio of hydrazine to carbonyl precursor)
- Purification via column chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol/water). Typical yields range from 60–82% under optimized conditions .
Q. How can spectroscopic techniques validate the structural integrity of the compound?
Key characterization methods include:
- ¹H/¹³C NMR : Look for signals corresponding to the ethyl group on oxadiazole (δ ~1.3 ppm for CH₃, δ ~2.8–3.0 ppm for CH₂) and the methoxyphenyl moiety (δ ~3.8 ppm for OCH₃) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and oxadiazole ring vibrations (C=N at ~1600 cm⁻¹) .
- Elemental Analysis : Ensure ≤0.4% deviation between calculated and observed C/H/N values .
Advanced Research Questions
Q. What strategies resolve discrepancies in NMR data during derivative synthesis (e.g., unexpected splitting or missing peaks)?
Discrepancies often arise from conformational flexibility or impurities. Solutions include:
Q. How can X-ray crystallography elucidate stereoelectronic effects of substituents on the pyrrolidone ring?
Single-crystal X-ray diffraction can:
- Reveal dihedral angles between the pyrrolidone and oxadiazole rings (e.g., ~15–25° for optimal π-π stacking).
- Identify hydrogen-bonding interactions (e.g., between the pyrrolidone carbonyl and solvent molecules) that stabilize the crystal lattice .
- Guide SAR studies by correlating substituent orientation (e.g., ethyl group position) with biological activity .
Q. What computational approaches predict the impact of substituent modifications on bioactivity?
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to evaluate electronic effects (e.g., electron-withdrawing groups on oxadiazole enhance electrophilicity) .
- Molecular Docking : Simulate binding to target proteins (e.g., bacterial enzymes) using AutoDock Vina to prioritize analogs with improved affinity .
- QSAR Models : Correlate substituent properties (logP, polar surface area) with experimental antibacterial data from structural analogs .
Methodological Challenges & Troubleshooting
Q. How can low yields during oxadiazole ring formation be mitigated?
- Reagent Purity : Use freshly distilled CS₂ and anhydrous KOH to minimize hydrolysis side reactions.
- Stepwise Cyclization : Isolate intermediates (e.g., hydrazine-carboxamide precursors) before oxadiazole formation to reduce competing pathways .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 100°C, improving yields by 15–20% .
Q. What analytical workflows address conflicting mass spectrometry (MS) and elemental analysis data?
- High-Resolution MS (HRMS) : Confirm molecular ion accuracy (e.g., [M+H]⁺ within 2 ppm of theoretical mass).
- Thermogravimetric Analysis (TGA) : Detect solvent residues (>1% weight loss below 150°C) that skew elemental results .
- Combined LC-MS/NMR : Cross-validate purity and structural assignments in a single run .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
